Comparative In Vivo Efficacy in HER2+ Gastric Cancer Xenograft Model
In a head-to-head comparative study using a HER2-positive N87 gastric cancer xenograft model, the ADC PF-06888667 (which incorporates the AcLysValCit-PABC-DMAE-SW-163D drug-linker) demonstrated near-complete tumor growth inhibition (TGI ≈ 100%) at Day 35 when dosed at 1 mg/kg every 4 days [1]. This level of efficacy serves as a quantitative benchmark for the payload's potency in a relevant disease model.
| Evidence Dimension | Tumor Growth Inhibition (TGI) at Day 35 |
|---|---|
| Target Compound Data | ≈ 100.00% |
| Comparator Or Baseline | PBS vehicle control (0% TGI by definition) |
| Quantified Difference | ≈ 100 percentage points (complete stasis/regression vs. no effect) |
| Conditions | Athymic mice, HER2+ N87 tumor cells, 1 mg/kg IV dose every 4 days (days 1, 5, 9, 13) |
Why This Matters
This quantifies the potent in vivo efficacy of the SW-163D payload when delivered via this specific linker, providing a clear performance benchmark for procurement decisions related to ADC development programs targeting HER2+ cancers.
- [1] ADC Database (adcdb.idrblab.net). ADC Details for PF-06888667. Available at: https://adcdb.idrblab.net/data/adc/details/DRG0LSAKO View Source
